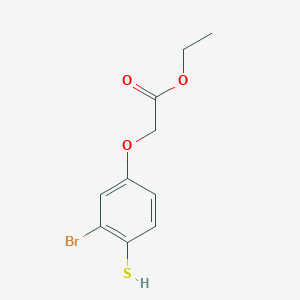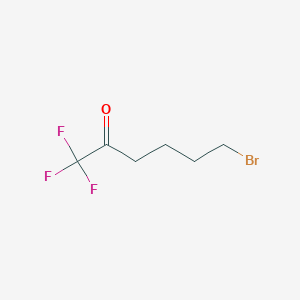
6-Bromo-1,1,1-trifluorohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,1,1-trifluorohexan-2-one is an organic compound with the molecular formula C6H8BrF3O It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1-trifluorohexan-2-one typically involves the halogenation of 1,1,1-trifluorohexan-2-one. One common method is the bromination of 1,1,1-trifluorohexan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1,1,1-trifluorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 6-hydroxy-1,1,1-trifluorohexan-2-one or 6-amino-1,1,1-trifluorohexan-2-one.
Reduction: Formation of 6-bromo-1,1,1-trifluorohexan-2-ol.
Oxidation: Formation of 6-bromo-1,1,1-trifluorohexanoic acid.
Applications De Recherche Scientifique
6-Bromo-1,1,1-trifluorohexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,1,1-trifluorohexan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific sites on target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1,1,1-trifluorohexane: Similar structure but lacks the carbonyl group, resulting in different reactivity and applications.
6-Chloro-1,1,1-trifluorohexan-2-one: Chlorine instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluoro-1,1,1-trifluorohexan-2-one: Fluorine substitution, affecting the compound’s stability and reactivity.
Uniqueness
6-Bromo-1,1,1-trifluorohexan-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
647831-23-0 |
|---|---|
Formule moléculaire |
C6H8BrF3O |
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
6-bromo-1,1,1-trifluorohexan-2-one |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(11)6(8,9)10/h1-4H2 |
Clé InChI |
VVVBPSTXYDZAQA-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
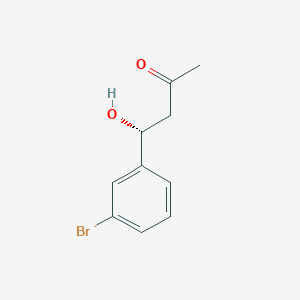
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
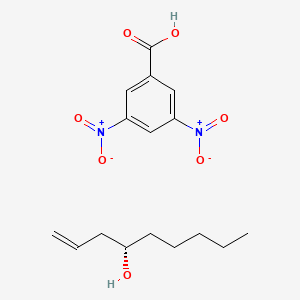
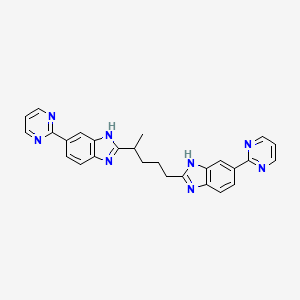
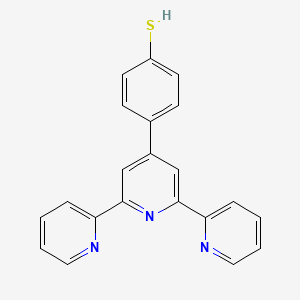
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
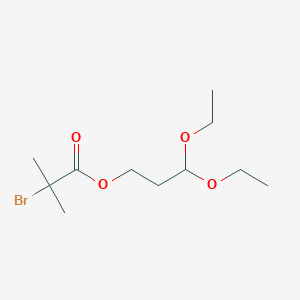
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
